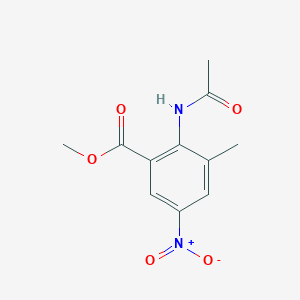![molecular formula C17H13NO2 B3055219 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 63413-74-1](/img/structure/B3055219.png)
2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of phthalic anhydride with either 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The resulting phthalimide derivatives are elucidated by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Molecular Structure Analysis
The molecular formula of 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione indicates that it consists of 17 carbon atoms , 13 hydrogen atoms , 1 nitrogen atom , and 2 oxygen atoms . The structure features a phthalimide ring with a 4-ethenylphenylmethyl substituent. The exact arrangement of atoms can be visualized through NMR and IR spectra .
Wissenschaftliche Forschungsanwendungen
Functionalization and Reaction Studies
- Isoindole-1,3-dione derivatives, such as 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione, are studied for their reaction properties. Khusnitdinov et al. (2019) investigated the reaction of isoindole-1,3-diones with bromine and other reagents, leading to various functionalized products. This study highlights the chemical reactivity and potential for derivative synthesis of such compounds (Khusnitdinov, Sultanov, & Gataullin, 2019).
Synthesis and Characterization
- The synthesis and characterization of isoindole-1,3-dione derivatives, including those similar to 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione, have been extensively studied. For example, Sena et al. (2007) described efficient methods for synthesizing various N-(arylaminomethyl)-phthalimides, showing the versatility of isoindole-1,3-dione frameworks in synthetic chemistry (Sena et al., 2007).
Structural Analysis
- Detailed structural analysis of isoindole-1,3-dione compounds provides insights into their molecular configurations. Tariq et al. (2010) analyzed the crystal structure of a related compound, revealing interactions such as C-H⋯O and C-H⋯π, which are crucial for understanding the properties of these molecules (Tariq et al., 2010).
Photophysical Studies
- The photophysical properties of isoindole-1,3-dione derivatives are of interest in scientific research. Akshaya et al. (2016) synthesized a novel phthalimide derivative, analyzing its solvatochromic behavior and dipole moments, which could be relevant for the study of 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione (Akshaya et al., 2016).
Biological Activities
- The biological activities of isoindole-1,3-dione derivatives are explored for potential applications. Ahmed et al. (2006) synthesized isoindole-1,3-dione derivatives and evaluated their antibacterial properties, indicating the potential of these compounds in medicinal chemistry (Ahmed et al., 2006).
Interaction with Biological Targets
- Studies on isoindole-1,3-dione derivatives also focus on their interaction with biological targets. Czopek et al. (2020) investigated the affinity of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives for serotonin receptors and phosphodiesterase 10A, demonstrating their potential as antipsychotic agents (Czopek et al., 2020).
Eigenschaften
IUPAC Name |
2-[(4-ethenylphenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-2-12-7-9-13(10-8-12)11-18-16(19)14-5-3-4-6-15(14)17(18)20/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJMAORHMHEGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599700 | |
| Record name | 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]- | |
CAS RN |
63413-74-1 | |
| Record name | 2-[(4-Ethenylphenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



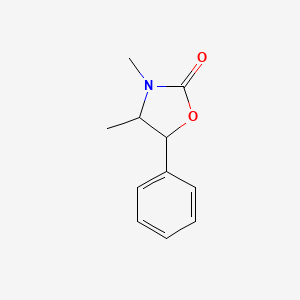
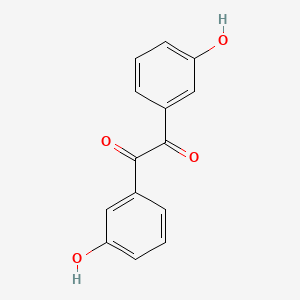


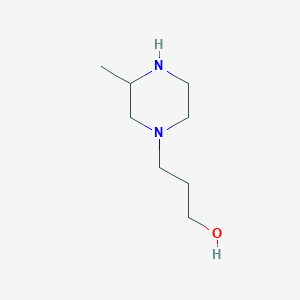
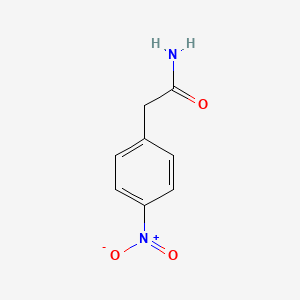
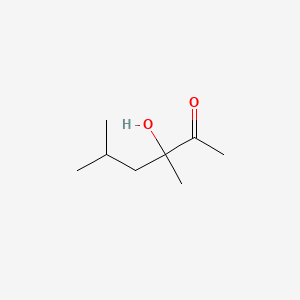
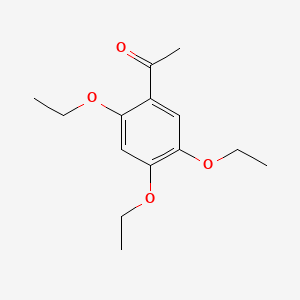

![N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B3055151.png)
